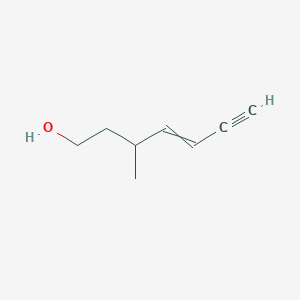
3-Methylhept-4-en-6-yn-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methylhept-4-en-6-yn-1-ol is an organic compound characterized by the presence of an alcohol group (-OH), an alkene (double bond), and an alkyne (triple bond) within its molecular structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methylhept-4-en-6-yn-1-ol typically involves the use of propargylic alcohols. One common method is the reaction of a propargylic alcohol with methyl isopropenyl ether, followed by a Claisen rearrangement to form the desired product . The reaction conditions often include the use of a solvent such as xylene and heating to induce the rearrangement.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
3-Methylhept-4-en-6-yn-1-ol undergoes various types of chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form corresponding aldehydes or ketones.
Reduction: The alkyne and alkene groups can be reduced to form alkanes.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or KMnO₄ (Potassium permanganate) are commonly used.
Reduction: Catalysts like Pd/C (Palladium on carbon) or Lindlar’s catalyst are used for selective reduction.
Substitution: Reagents like SOCl₂ (Thionyl chloride) can be used to replace the hydroxyl group with a chlorine atom.
Major Products
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of alkanes.
Substitution: Formation of alkyl halides.
Scientific Research Applications
3-Methylhept-4-en-6-yn-1-ol has several applications in scientific research:
Medicine: Investigated for its potential use in the synthesis of pharmaceuticals.
Industry: Used in the production of fine chemicals and as a building block for more complex organic compounds.
Mechanism of Action
The mechanism of action of 3-Methylhept-4-en-6-yn-1-ol involves its reactivity due to the presence of multiple functional groups. The alcohol group can participate in hydrogen bonding and nucleophilic substitution reactions. The alkene and alkyne groups provide sites for addition reactions, making the compound highly versatile in organic synthesis .
Comparison with Similar Compounds
Similar Compounds
6-Methylhept-4-en-1-ol: Similar structure but lacks the alkyne group.
3-Methylhept-6-en-3-ol: Similar structure but differs in the position of the double bond.
Uniqueness
3-Methylhept-4-en-6-yn-1-ol is unique due to the presence of both an alkene and an alkyne group in the same molecule, which imparts distinctive reactivity patterns. This makes it a valuable compound in synthetic organic chemistry for the development of new reactions and the synthesis of complex molecules.
Properties
CAS No. |
62117-98-0 |
|---|---|
Molecular Formula |
C8H12O |
Molecular Weight |
124.18 g/mol |
IUPAC Name |
3-methylhept-4-en-6-yn-1-ol |
InChI |
InChI=1S/C8H12O/c1-3-4-5-8(2)6-7-9/h1,4-5,8-9H,6-7H2,2H3 |
InChI Key |
LMDLWAMFKVPVGE-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCO)C=CC#C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


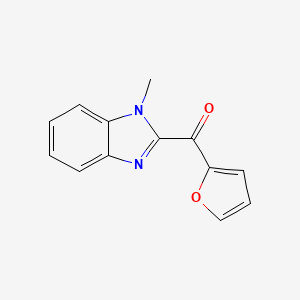
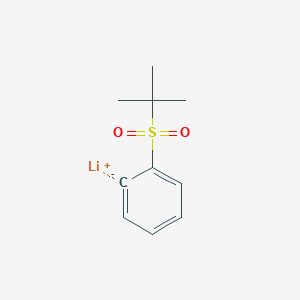
![N-[1-(Cyclohexylamino)-4-methyl-1,3-dihydro-2H-inden-2-ylidene]hydroxylamine](/img/structure/B14544824.png)
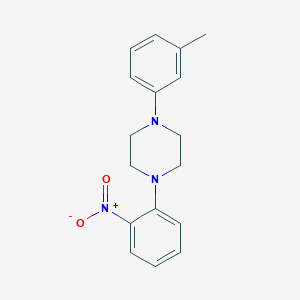
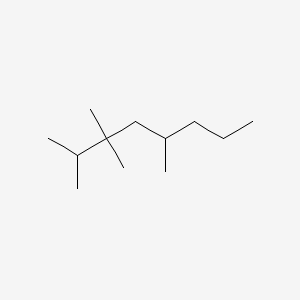
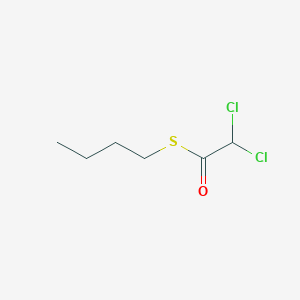
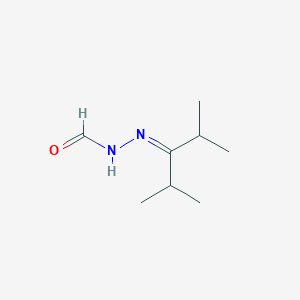
![[1-(Hydroxymethyl)cyclohexyl]methanol;methanesulfonic acid](/img/structure/B14544860.png)
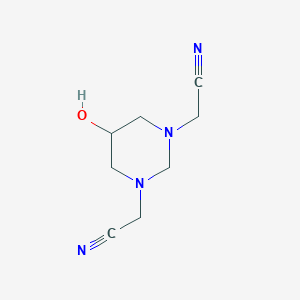
![2-Methyl-2-{[(trimethylsilyl)oxy]amino}propanenitrile](/img/structure/B14544871.png)
![Bis[2-(ethylsulfanyl)ethyl] but-2-enedioate](/img/structure/B14544876.png)
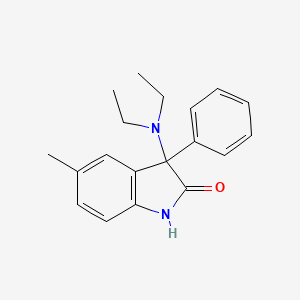
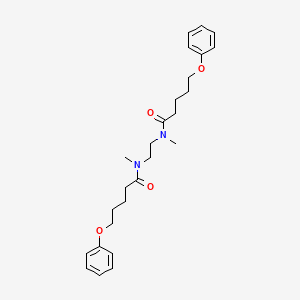
![4-Ethyl-3-methylbenzo[a]anthracene;2,4,6-trinitrophenol](/img/structure/B14544900.png)
